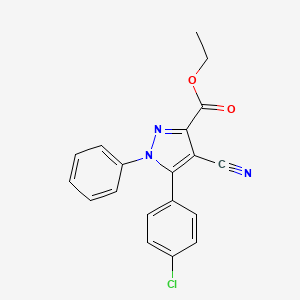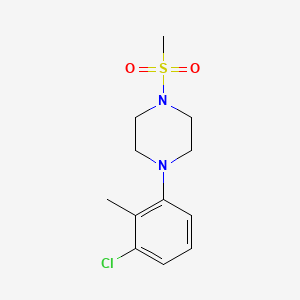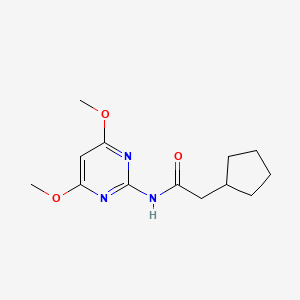![molecular formula C18H12F3NO3S B13369849 2-[(2-oxo-2H-chromen-4-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13369849.png)
2-[(2-oxo-2H-chromen-4-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-oxo-2H-chromen-4-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of dichloromethane as a solvent and triethylamine as a base . The reaction is carried out at room temperature to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Purification steps such as recrystallization from methanol/diethyl ether mixtures are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-oxo-2H-chromen-4-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted analogs of the original compound .
Applications De Recherche Scientifique
2-[(2-oxo-2H-chromen-4-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent.
Biological Studies: It is used in research to understand its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[(2-oxo-2H-chromen-4-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes. For example, it may inhibit bacterial DNA gyrase, leading to antimicrobial effects . Additionally, its interaction with cellular proteins can induce apoptosis in cancer cells, making it a potential anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-oxo-2H-chromen-4-yl acetate
- 4-methyl-2-oxo-2H-chromen-7-yl derivatives
- N-substituted 2-oxo-2H-chromen-7-yl compounds
Uniqueness
2-[(2-oxo-2H-chromen-4-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide stands out due to the presence of the trifluoromethyl group, which enhances its biological activity and stability. This makes it more effective in its applications compared to other similar compounds .
Propriétés
Formule moléculaire |
C18H12F3NO3S |
|---|---|
Poids moléculaire |
379.4 g/mol |
Nom IUPAC |
2-(2-oxochromen-4-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C18H12F3NO3S/c19-18(20,21)11-4-3-5-12(8-11)22-16(23)10-26-15-9-17(24)25-14-7-2-1-6-13(14)15/h1-9H,10H2,(H,22,23) |
Clé InChI |
JZACXADDJOZREB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC(=O)O2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1,1'-biphenyl]-2-yl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B13369767.png)

![N-{4-[(3-methyl-5-oxo-8,9-dihydro-5H-pyrido[4,3-d][1,3]thiazolo[3,2-a]pyrimidin-7(6H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B13369774.png)
![1-[(3,6-Dichloro-2-pyridinyl)carbonyl]-4-ethylpiperazine](/img/structure/B13369781.png)


![1-[4-(difluoromethoxy)phenyl]-N-(2-ethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13369806.png)
![Methyl 2-{[2-(4-hydroxy-3,5-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13369814.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B13369823.png)

![7-(2-phenylethyl)-2-{[2-(1-piperidinyl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13369827.png)
![3-(3-Methyl-1-benzofuran-2-yl)-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369833.png)

![Methyl 1-[(4-chlorophenyl)acetyl]-3-piperidinecarboxylate](/img/structure/B13369839.png)
